

Introduction: The Untapped Potential of an Eight-Membered Heterocycle

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 1,4-Oxazocan-5-one

Cat. No.: B12983536

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In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer unique three-dimensional structures and reactive functionalities is perpetual. The **1,4-oxazocan-5-one** core, a unique eight-membered heterocyclic ketone, has recently emerged as a scaffold of significant interest.^[1] Its distinct conformational flexibility, conferred by the eight-membered ring, combined with the presence of a reactive carbonyl group and a heteroatom, makes it an attractive and versatile starting point for the design of novel therapeutic agents.^[1]

While dedicated research into the biological activities of **1,4-oxazocan-5-one** derivatives is still in its nascent stages, the broader class of oxocanes (eight-membered oxygen-containing heterocycles) has demonstrated significant promise in various therapeutic areas.^[1] Many marine natural products, renowned for their complex and biologically active structures, feature this eight-membered ring system.^[1] This guide synthesizes the current understanding of this emerging scaffold, drawing context from structurally related, well-studied heterocycles to illuminate its potential applications and provide a roadmap for future investigation. We will explore viable synthetic routes, project potential biological activities based on analogous compounds, and detail the experimental frameworks necessary for their evaluation.

Caption: General structure of the **1,4-oxazocan-5-one** scaffold.

Part 1: Synthetic Pathways to the Oxocane Core

The synthesis of a diverse library of derivatives is fundamental to establishing robust structure-activity relationships (SAR).[1] While specific methods for **1,4-oxazocan-5-one** are not extensively documented, a general and adaptable protocol for related oxocane derivatives provides a validated starting point. A notable method involves the cyclization of substituted imidazoles with appropriate dihaloalkanes.[1]

Diagram: General Synthesis of Oxocane Derivatives

Caption: Workflow for the synthesis of oxocane derivatives.

Experimental Protocol: Synthesis of Substituted Oxocane Derivatives

This protocol describes a general method adaptable for synthesizing oxocane analogs, which can serve as a foundational technique for producing a library of **1,4-oxazocan-5-one** derivatives for biological screening.[1]

Materials:

- Substituted imidazole or 2-methylimidazole
- Appropriate dihaloalkane (e.g., 1,7-dichloroheptane)
- Strong base (e.g., Sodium Hydride, NaH)
- Anhydrous solvent (e.g., Tetrahydrofuran, THF)
- Quenching agent (e.g., saturated ammonium chloride solution, NH₄Cl)
- Extraction solvent (e.g., Ethyl acetate)
- Drying agent (e.g., anhydrous sodium sulfate, Na₂SO₄)
- Silica gel for column chromatography

Procedure:

- Deprotonation: To a solution of the substituted imidazole (1 equivalent) in anhydrous THF at 0 °C, add NaH (1.1 equivalents) portion-wise under an inert atmosphere (e.g., Nitrogen or Argon).
 - Causality: The strong base (NaH) is required to deprotonate the acidic N-H of the imidazole ring, forming a nucleophilic imidazolide anion necessary for the subsequent alkylation step. Performing this at 0 °C controls the initial exothermic reaction.
- Allow the reaction mixture to stir at room temperature for 30 minutes to ensure complete deprotonation.[1]
- Alkylation: Add the dihaloalkane (1 equivalent) dropwise to the reaction mixture.[1]
- Cyclization: Heat the reaction to reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
 - Causality: Heating provides the necessary activation energy for the intramolecular cyclization (the second alkylation) to form the eight-membered ring, which is entropically less favorable than smaller ring formations.
- Workup: Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated NH₄Cl solution.[1]
 - Causality: The NH₄Cl solution safely neutralizes any unreacted NaH.
- Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x volumes).
- Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[1]
- Purification: Purify the crude product by silica gel column chromatography to afford the desired oxocane derivative.[1]

Part 2: Projected Biological Activities and Therapeutic Applications

Given the limited direct data on **1,4-oxazocan-5-ones**, this section explores potential biological activities by examining structurally related benzo-fused 1,4-oxazepine/oxazocine and 1,4-oxazinone derivatives. These analogues share key structural motifs and have been investigated for several therapeutic applications.

Anticancer Activity

The 1,4-oxazepine and 1,4-oxazinone cores are prevalent in compounds designed as anticancer agents. Their rigid, heterocyclic structures can effectively interact with biological targets like protein kinases or intercalate with DNA.[2]

- **Kinase Inhibition:** A series of 3,4-dihydrobenzo[f][1][3]oxazepin-5(2H)-one derivatives were identified as potent inhibitors of Traf2- and Nck-interacting protein kinase (TNIK), a downstream protein in the Wnt/ β -catenin pathway implicated in colorectal cancer (CRC).[4] Compound 21k from this series demonstrated exceptional potency and selectivity, suggesting this scaffold is highly suitable for kinase inhibitor design.[4]
- **Cell Viability Inhibition:** Benzo[b][1][3]oxazin-3(4H)-one derivatives linked to 1,2,3-triazoles have shown potent inhibitory effects against various human cancer cell lines, particularly A549 lung cancer cells.[2] Similarly, benzo[f]benzo[3][5]imidazo[1,2-d][1][3]oxazepine derivatives displayed potent dose-dependent cytotoxic activity against HeLa cancer cells.

Table 1: Anticancer Activity of Related Heterocyclic Derivatives

Compound ID	Scaffold	Target/Cell Line	IC ₅₀ Value	Reference
21k	3,4-Dihydrobenzo[f][1][3]oxazepin-5(2H)-one	TNIK Enzyme	0.026 μM	[4]
14b	2H-benzo[b][1][3]oxazin-3(4H)-one-triazole	A549 (Lung)	7.59 μM	[2]
9	Benzo[f]benzo[3][5]imidazo[1,2-d][1][3]oxazepine	HeLa (Cervical)	0.85 μg/mL	

Experimental Protocol: In Vitro Anticancer Cell Viability (CCK-8 Assay)

This protocol outlines a standard method for assessing the cytotoxic effects of newly synthesized compounds on cancer cell lines.[2]

- **Cell Culture:** Culture human cancer cells (e.g., A549, HCT-116, MCF-7) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
- **Seeding:** Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.
- **Compound Treatment:** Prepare stock solutions of the test compounds in DMSO. Dilute the compounds to various final concentrations (e.g., 0.1 to 100 μM) in the cell culture medium. Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (DMSO only) and a positive control (e.g., Etoposide).
- **Incubation:** Incubate the plates for 48 hours.
- **Viability Assay:** Add 10 μL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours.

- Causality: The WST-8 reagent in the CCK-8 kit is reduced by dehydrogenases in living cells to produce a yellow-colored formazan dye. The amount of dye is directly proportional to the number of viable cells.
- Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
- Analysis: Calculate the cell viability as a percentage relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Enzyme Inhibition

The oxazepine scaffold has proven to be a valuable template for developing potent and selective enzyme inhibitors for non-oncology targets as well.

- ROCK Inhibition: Rho-associated protein kinases (ROCKs) are targets for glaucoma treatment. A series of 3,4-dihydrobenzo[f][1][3]oxazepin-5(2H)-one derivatives were developed as a new class of ROCK inhibitors.[6][7] Compound 12b was highly potent, particularly against ROCK II, and demonstrated a significant intraocular pressure (IOP)-lowering effect in animal models, highlighting its therapeutic potential.[6][7]
- MAO Inhibition: Monoamine oxidase (MAO) inhibitors are used to treat depression and Parkinson's disease. 1,2,4-Oxadiazin-5(6H)-one derivatives (a related six-membered ring system) have been identified as effective MAO-B inhibitors, suggesting that nitrogen- and oxygen-containing heterocyclic ketones are well-suited for interacting with the active sites of these enzymes.[8]

Table 2: Enzyme Inhibitory Activity of Related Heterocyclic Derivatives

Compound ID	Scaffold	Target Enzyme	IC ₅₀ Value	Therapeutic Area	Reference
12b	3,4-Dihydrobenzo[f][1][3]oxazepin-5(2H)-one	ROCK II	3 nM	Glaucoma	[6][7]
12b	3,4-Dihydrobenzo[f][1][3]oxazepin-5(2H)-one	ROCK I	93 nM	Glaucoma	[6][7]
7c	1,2,4-Oxadiazin-5(6H)-one	MAO-B	0.371 μM	Parkinson's Disease	[8]

Antimicrobial Activity

The development of novel antimicrobial agents is a global health priority. Benzoxazine derivatives have shown promise as a versatile scaffold for combating microbial infections.[9] A study on 2H-benzo[b][1][3]oxazin-3(4H)-one derivatives demonstrated significant antimicrobial activity against both Gram-positive (*S. aureus*, *B. subtilis*) and Gram-negative (*E. coli*) bacteria, with compound 4e showing the highest potency.[9] Molecular docking studies suggested that these compounds may act by targeting essential bacterial enzymes like DNA gyrase.[9]

Table 3: Antimicrobial Activity of 2H-benzo[b][1][3]oxazin-3(4H)-one Derivatives

Compound ID	Target Organism	Zone of Inhibition (mm)	Reference
4e	<i>E. coli</i>	22	[9]
4e	<i>S. aureus</i>	20	[9]
4e	<i>B. subtilis</i>	18	[9]

Part 3: Future Directions and Conclusion

The **1,4-oxazocan-5-one** scaffold represents a novel and underexplored area in medicinal chemistry.^[1] While direct evidence of its biological activity is currently limited, the demonstrated success of structurally related oxazepines and oxazinones in diverse therapeutic areas, including oncology, glaucoma, and infectious diseases, strongly suggests its potential as a valuable starting point for drug discovery.^{[4][6][9]}

The path forward for unlocking the potential of this scaffold is clear. Future research should prioritize the following areas:

- **Synthesis of a Diverse Chemical Library:** Utilizing the synthetic framework outlined in this guide, a wide array of **1,4-oxazocan-5-one** analogs should be created, varying substituents at multiple positions to build a comprehensive library for screening.^[1]
- **High-Throughput Screening:** The synthesized compounds should be subjected to high-throughput screening against a broad range of biological targets, including kinases, proteases, and microbial strains, to identify initial hit compounds.^[1]
- **Computational and Docking Studies:** In parallel, molecular modeling and docking studies can help predict binding interactions with key biological targets, rationalize SAR data, and guide the design of more potent and selective next-generation analogs.^[1]

By systematically pursuing these research avenues, the scientific community can effectively explore the therapeutic potential of **1,4-oxazocan-5-one** derivatives and potentially develop this promising scaffold into a new class of therapeutic agents.

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